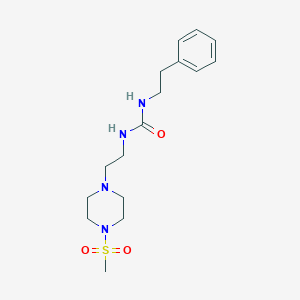

1-(2-(4-(Methylsulfonyl)piperazin-1-yl)ethyl)-3-phenethylurea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-(4-(Methylsulfonyl)piperazin-1-yl)ethyl)-3-phenethylurea is a synthetic organic compound that features a piperazine ring substituted with a methylsulfonyl group and a phenethylurea moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(4-(Methylsulfonyl)piperazin-1-yl)ethyl)-3-phenethylurea typically involves the following steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.

Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via nucleophilic substitution reactions.

Formation of the Phenethylurea Moiety: The phenethylurea moiety can be synthesized by reacting phenethylamine with an isocyanate derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts, to maximize yield and minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions

1-(2-(4-(Methylsulfonyl)piperazin-1-yl)ethyl)-3-phenethylurea can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Methylsulfonyl chloride, phenethylamine, isocyanates.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, alcohols.

Substitution: Various substituted piperazines and phenethylurea derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

1-(2-(4-(Methylsulfonyl)piperazin-1-yl)ethyl)-3-phenethylurea has a complex structure characterized by a piperazine ring, which is known for its diverse biological activities. The presence of the methylsulfonyl group enhances its pharmacological properties, making it a candidate for various therapeutic applications.

Research indicates that compounds containing piperazine derivatives often exhibit significant biological activities, including:

- Antidepressant Effects : Studies have shown that piperazine derivatives can modulate neurotransmitter systems, particularly serotonin and norepinephrine, which are crucial in the treatment of depression. The incorporation of the methylsulfonyl group may enhance these effects by increasing solubility and bioavailability .

- Anti-inflammatory Properties : The compound has been investigated for its anti-inflammatory potential. Research suggests that similar piperazine-based compounds can inhibit pro-inflammatory cytokines and enzymes, making them suitable candidates for treating inflammatory diseases .

- Anticancer Activity : Some studies have explored the anticancer properties of piperazine derivatives. They may induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle regulators and apoptotic pathways .

Therapeutic Applications

The potential therapeutic applications of this compound include:

- Neurological Disorders : Given its effects on neurotransmitter systems, this compound may be beneficial in treating disorders such as anxiety, depression, and schizophrenia. Its ability to cross the blood-brain barrier enhances its potential as a central nervous system agent.

- Chronic Pain Management : The anti-inflammatory properties suggest that it could be effective in managing chronic pain conditions, including arthritis and neuropathic pain.

- Cancer Therapy : Ongoing research into its anticancer properties could lead to new treatments for various types of cancer, especially when combined with other therapeutic agents to enhance efficacy.

Case Studies and Research Findings

Several studies have documented the effects of similar compounds:

- Synthesis and Evaluation : A study synthesized various piperazine derivatives and evaluated their anti-inflammatory activity using heat-induced protein denaturation techniques. Certain derivatives exhibited higher activity than standard anti-inflammatory drugs like diclofenac sodium .

- Structure-Activity Relationship : Research on the structure-activity relationship (SAR) of piperazine compounds indicated that modifications at specific positions could significantly enhance biological activity. This insight is crucial for optimizing the efficacy of this compound .

- Pharmacokinetic Studies : Investigations into the pharmacokinetics of similar compounds have shown promising results regarding absorption, distribution, metabolism, and excretion (ADME), which are essential for determining their viability as therapeutic agents .

Mecanismo De Acción

The mechanism of action of 1-(2-(4-(Methylsulfonyl)piperazin-1-yl)ethyl)-3-phenethylurea involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling and behavior .

Comparación Con Compuestos Similares

Similar Compounds

1-(2-(4-(Methylsulfonyl)piperazin-1-yl)ethyl)-3-phenylurea: Similar structure but lacks the phenethyl group.

1-(2-(4-(Methylsulfonyl)piperazin-1-yl)ethyl)-3-benzylurea: Similar structure with a benzyl group instead of a phenethyl group.

Uniqueness

1-(2-(4-(Methylsulfonyl)piperazin-1-yl)ethyl)-3-phenethylurea is unique due to its specific combination of a methylsulfonyl-substituted piperazine ring and a phenethylurea moiety. This unique structure may confer distinct pharmacological properties and biological activities compared to other similar compounds.

Actividad Biológica

1-(2-(4-(Methylsulfonyl)piperazin-1-yl)ethyl)-3-phenethylurea is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth examination of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C16H22N4O2S

- Molecular Weight : 350.44 g/mol

Structure Analysis

The compound features a piperazine ring substituted with a methylsulfonyl group, contributing to its pharmacological properties. The phenethylurea moiety is known for its role in various biological activities, including enzyme inhibition and receptor modulation.

This compound exhibits several biological activities:

- GPR119 Agonism : The compound has shown potential as a GPR119 agonist, which is significant for the treatment of type 2 diabetes mellitus. It promotes insulin secretion and improves glucose tolerance in animal models .

- Anticancer Properties : Research indicates that derivatives of similar structures possess anticancer activities by inhibiting specific enzymes involved in tumor growth and proliferation .

Case Study 1: GPR119 Agonism

A study conducted on a series of fused-pyrimidine derivatives demonstrated that compounds similar to this compound exhibited high agonistic activity against human GPR119. In vivo studies showed improved glucose tolerance and reduced body weight in diet-induced obesity (DIO) mouse models .

Case Study 2: Anticancer Activity

In another investigation, compounds with structural similarities were evaluated for their anticancer properties. The results indicated that these compounds inhibited cell proliferation in various cancer cell lines, suggesting a potential pathway for drug development targeting specific cancers .

Table 1: Summary of Biological Activities

Table 2: Comparative Analysis with Related Compounds

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| 4-(piperazin-1-yl)pyrimidine derivatives | High | GPR119 Agonism |

| Pyrazolo[1,5-a]pyrimidines | Moderate | Anticancer |

| Phenethylurea derivatives | High | Enzymatic inhibition |

Research Findings

Recent research highlights the importance of structural modifications in enhancing the biological activity of piperazine derivatives. For instance, the introduction of methylsulfonyl groups has been linked to increased potency as GPR119 agonists and improved pharmacokinetic profiles.

Propiedades

IUPAC Name |

1-[2-(4-methylsulfonylpiperazin-1-yl)ethyl]-3-(2-phenylethyl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N4O3S/c1-24(22,23)20-13-11-19(12-14-20)10-9-18-16(21)17-8-7-15-5-3-2-4-6-15/h2-6H,7-14H2,1H3,(H2,17,18,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQNLCPVVEIWGHF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(CC1)CCNC(=O)NCCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.